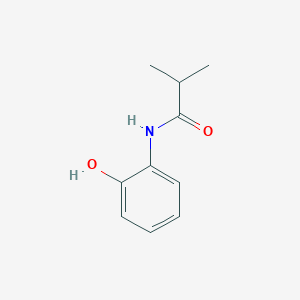
N-(2-hydroxyphenyl)-2-methylpropanamide
Overview
Description
N-(2-hydroxyphenyl)-2-methylpropanamide is a chemical compound with the following properties:
Molecular Formula: C8H9NO2
Molecular Weight: 151.1626 g/mol
IUPAC Standard InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Preparation Methods
Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:
Acetylation: Acetanilide (2’-hydroxy-) is acetylated using acetic anhydride or acetyl chloride to yield this compound .
Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .
Chemical Reactions Analysis
Reactions:
Acetylation: The compound undergoes acetylation, replacing the amino group with an acetyl group.
Hydrolysis: N-(2-hydroxyphenyl)-2-methylpropanamide can be hydrolyzed back to 2-aminophenol under acidic conditions.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).
Hydrolysis: Dilute acid (e.g., hydrochloric acid).
Major Products: The major product of acetylation is this compound itself.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methylpropanamide finds applications in:
Pharmaceutical Research: As an intermediate for drug synthesis .
Chemical Research:
Mechanism of Action
The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern. Similar compounds include acetanilide and other acetylated phenols.
Biological Activity
N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:
Target Interactions
Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines through ROS generation. |
| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains. |
| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |
| Analgesic | May provide pain relief through modulation of pain pathways. |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in different contexts.
- Anticancer Activity :
- Antimicrobial Properties :
- Inflammation Modulation :
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHKGYSSGAHTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















